molecular formula C19H27ClN2 B12335217 7-Chloro-2-undecylquinoxaline

7-Chloro-2-undecylquinoxaline

Cat. No.: B12335217
M. Wt: 318.9 g/mol
InChI Key: SGEIZCNSYPFSHO-UHFFFAOYSA-N
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Description

7-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C19H27ClN2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 7th position and an undecyl chain at the 2nd position of the quinoxaline ring. Quinoxalines are significant due to their presence in numerous natural products and their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Chemical Reactions Analysis

7-Chloro-2-undecylquinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-2-undecylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites, similar to the action of chloroquine . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

7-Chloro-2-undecylquinoxaline can be compared with other quinoxaline derivatives such as:

Biological Activity

7-Chloro-2-undecylquinoxaline is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a quinoxaline core with a chlorine atom at the 7-position and an undecyl side chain at the 2-position. The presence of the chlorine atom enhances its reactivity, while the undecyl group contributes to hydrophobic interactions, which may influence its solubility and biological activity.

Pharmacological Activities

Quinoxaline derivatives are known for their diverse pharmacological effects, including:

The mechanisms through which this compound exerts its biological effects are still under exploration. However, based on its structural characteristics and the behavior of similar compounds, several potential interactions can be hypothesized:

  • Nucleophilic Substitution : The chlorine atom can engage in nucleophilic substitution reactions, which may play a role in its biological activity.
  • Electrophilic Aromatic Substitution : The quinoxaline ring is susceptible to electrophilic aromatic substitution, allowing it to interact with various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoxaline derivatives:

Compound NameStructure CharacteristicsUnique Features
7-Chloroquinoxaline Chlorine at position 7Known for antimicrobial activity
2-Methylquinoxaline Methyl group at position 2Exhibits neuroprotective effects
6-Chloro-2-methylquinoxaline Chlorine at position 6Potential antitumor activity
5-Nitroquinoxaline Nitro group at position 5Exhibits significant antibacterial properties

Each compound presents distinct biological activities that highlight the importance of structural variations in determining pharmacological effects.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights into its potential applications:

  • Antitumor Activity : In studies involving XK469 (a compound structurally related to this compound), sequential treatment regimens demonstrated significant antitumor efficacy in xenograft models. The combination therapy resulted in enhanced tumor growth inhibition compared to monotherapy .
  • In Vitro Studies : Preliminary in vitro studies suggest that compounds like XK469 can sensitize cancer cells to other chemotherapeutics, indicating that similar mechanisms may be exploitable for this compound .

Properties

Molecular Formula

C19H27ClN2

Molecular Weight

318.9 g/mol

IUPAC Name

7-chloro-2-undecylquinoxaline

InChI

InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-18-13-12-16(20)14-19(18)22-17/h12-15H,2-11H2,1H3

InChI Key

SGEIZCNSYPFSHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CN=C2C=CC(=CC2=N1)Cl

Origin of Product

United States

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